4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide
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Overview
Description
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid.
Amidation Reaction: The carboxylic acid group is then converted to the corresponding amide by reacting with 2-morpholin-4-ylethylamine under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding tetrahydrobenzo[c]thiophene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine ring, where the nitrogen atom can be substituted with various electrophiles.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as PDK1 and LDHA, which are involved in metabolic pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide can be compared with other similar compounds:
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: This compound has a similar thiophene ring structure but differs in the position of the carboxylic acid group.
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound contains an amino group and an ester functional group, making it different in terms of reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific fields.
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-5-6-17-7-9-19-10-8-17)14-13-4-2-1-3-12(13)11-20-14/h11H,1-10H2,(H,16,18) |
InChI Key |
DGPHFMDTSOGVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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